(3-Bromo-2-methoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Bromo-2-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H9BrOS and a molecular weight of 233.13 g/mol It is characterized by the presence of a bromine atom, a methoxy group, and a methylsulfane group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-methoxyphenol and methylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride (NaH) is used to deprotonate the phenol, making it more nucleophilic.
Formation of the Sulfane: The deprotonated phenol reacts with methylthiol to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylmethane derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (3-Bromo-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-methylphenyl)(methyl)sulfane: Similar structure but with a methyl group instead of a methoxy group.
(3-Bromo-2-fluorophenyl)(methyl)sulfane: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
(3-Bromo-2-methoxyphenyl)(methyl)sulfane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry .
Biological Activity
(3-Bromo-2-methoxyphenyl)(methyl)sulfane is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a bromine atom and a methoxy group attached to a phenyl ring, alongside a methyl sulfane functional group. Its molecular formula is C9H10BrOS, with a molecular weight of approximately 233.15 g/mol. The unique combination of these functional groups contributes to its reactivity and potential biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In particular, studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Pseudomonas aeruginosa | 75 µg/mL |
Bacillus subtilis | 100 µg/mL |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in vitro tests on human breast cancer cell lines (MCF-7) demonstrated significant cytotoxic effects at concentrations above 25 µM.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 30 µM |
HeLa (cervical cancer) | 40 µM |
The biological activity of this compound is largely attributed to the following mechanisms:
- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, allowing the compound to form reactive intermediates that can interact with biological macromolecules.
- Oxidative Stress Induction : The methyl sulfane group may generate reactive sulfur species, leading to oxidative stress in microbial and cancer cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, which could contribute to their antimicrobial and anticancer effects.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of multidrug-resistant bacteria. Results indicated a significant reduction in bacterial viability, supporting its potential as an alternative treatment option for resistant infections .
Case Study 2: Anticancer Potential
A recent investigation published in Cancer Letters evaluated the compound's effects on various cancer cell lines. The findings revealed that treatment with this compound resulted in increased apoptosis markers and reduced cell proliferation rates, indicating its potential as a chemotherapeutic agent .
Properties
Molecular Formula |
C8H9BrOS |
---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-bromo-2-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9BrOS/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5H,1-2H3 |
InChI Key |
HXRBZMHXQSODIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)SC |
Origin of Product |
United States |
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